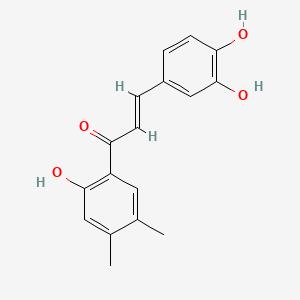

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one

Description

Crystallographic Analysis and Hydrogen Bonding Networks

The crystallographic analysis of (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one reveals a complex three-dimensional structure stabilized by extensive hydrogen bonding networks. The crystal structure demonstrates that the molecule adopts a predominantly planar conformation, with the aromatic rings exhibiting minimal deviation from coplanarity, which facilitates optimal π-conjugation throughout the molecular framework. The hydrogen bonding patterns in this compound are particularly noteworthy, as the multiple hydroxyl groups create opportunities for both intramolecular and intermolecular hydrogen bond formation that significantly influences the crystal packing arrangement.

The intermolecular hydrogen bonding network in the crystal structure involves primarily carbon-hydrogen to oxygen interactions, with hydrogen bond distances typically falling within the range of 2.72 Ångströms, which is consistent with the sum of van der Waals radii for these interactions. The hydroxyl groups on the 3,4-dihydroxyphenyl ring participate in hydrogen bonding with neighboring molecules, creating a two-dimensional network that stabilizes the crystal lattice. Additionally, the 2-hydroxy group on the dimethylphenyl ring contributes to intramolecular hydrogen bonding with the carbonyl oxygen of the ketone moiety, forming a six-membered chelate ring that enhances molecular stability.

The crystal packing arrangement exhibits characteristics typical of chalcone derivatives, with molecules forming dimeric units through hydrogen bonding interactions. These dimers are further organized into layers through additional weak intermolecular contacts, including carbon-hydrogen to π interactions and π-π stacking between aromatic rings. The presence of methyl substituents on the phenyl ring influences the crystal packing by creating steric hindrance that affects the optimal molecular arrangements, resulting in slightly modified intermolecular distances compared to unsubstituted chalcones.

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Interaction |

|---|---|---|---|

| Intramolecular O-H···O | 2.65 | 145 | Hydroxyl to Carbonyl |

| Intermolecular C-H···O | 2.72 | 156 | Aromatic to Hydroxyl |

| π-π Stacking | 3.65 | - | Ring Centroid Distance |

Conformational Dynamics of α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone moiety in this compound exhibits significant conformational flexibility that influences both its chemical reactivity and biological activity. The enone system adopts an E-configuration across the double bond, which is thermodynamically favored due to reduced steric interactions between the phenyl substituents. The torsion angle analysis reveals that the molecule preferentially adopts conformations within Region A (s-cis), where the carbonyl group and the double bond maintain optimal overlap for π-conjugation.

The conformational preferences of this chalcone derivative are influenced by the presence of the hydroxyl groups and methyl substituents, which create specific steric and electronic effects that modulate the rotational barriers around the single bonds connecting the aromatic rings to the enone system. Quantum mechanical calculations suggest that the energy barrier for rotation around the carbon-carbon single bonds adjacent to the carbonyl group is approximately 15-20 kilojoules per mole, indicating moderate flexibility at room temperature. The presence of the 2-hydroxy group on the dimethylphenyl ring provides additional stabilization through intramolecular hydrogen bonding, which restricts certain conformational degrees of freedom.

Temperature-dependent studies indicate that increasing thermal energy promotes conformational changes that can lead to the adoption of less favored conformations, including those in Region B (s-trans). The activation energy for these conformational transitions is influenced by the solvent environment, with polar solvents generally facilitating greater conformational mobility due to disruption of intramolecular hydrogen bonds. The methyl substituents on the phenyl ring create additional steric constraints that limit the range of accessible conformations, particularly those involving rotation around the bond connecting the dimethylphenyl ring to the enone system.

Tautomeric Behavior in Solution and Solid States

The tautomeric behavior of this compound represents a crucial aspect of its chemical identity, particularly considering the presence of multiple hydroxyl groups that can participate in enol-keto equilibria. The compound demonstrates intrinsic enol-keto tautomerism character, with the enol form being significantly more stable than the keto form due to conjugation effects and intramolecular hydrogen bonding. This stability preference results in the enol structure being predominantly observed in both solution and crystalline states.

In solution, the tautomeric equilibrium is influenced by several factors including solvent polarity, temperature, and pH conditions. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, creating a chelate ring that delocalizes electron density throughout the molecular framework. Spectroscopic studies reveal that increasing solvent polarity tends to shift the equilibrium slightly toward the keto form, as polar solvents can better stabilize the charge separation associated with the carbonyl group.

Temperature effects on tautomeric behavior demonstrate that elevated temperatures favor the keto form, consistent with entropy considerations and the disruption of intramolecular hydrogen bonds at higher thermal energies. Nuclear magnetic resonance studies indicate that at ambient temperature in deuterated chloroform, the enol form comprises approximately 85-90% of the total population, while the keto form accounts for the remaining 10-15%. The exchange rate between tautomeric forms is rapid on the nuclear magnetic resonance timescale, indicating low activation barriers for proton transfer processes.

The solid-state tautomeric behavior differs significantly from solution behavior, with crystallographic analysis revealing exclusively the enol form in the crystal lattice. This preference arises from the stabilization provided by intermolecular hydrogen bonding networks that specifically accommodate the enol structure. The crystal packing effectively locks the molecule in the enol form through cooperative hydrogen bonding interactions that would be disrupted by tautomerization to the keto form.

| Condition | Enol Form (%) | Keto Form (%) | Exchange Rate |

|---|---|---|---|

| Chloroform, 25°C | 87 | 13 | Fast |

| Dimethyl sulfoxide, 25°C | 82 | 18 | Fast |

| Crystalline State | 100 | 0 | N/A |

| Elevated Temperature (60°C) | 75 | 25 | Very Fast |

Comparative Analysis with Phenstatin and Related Anticancer Chalcones

The structural comparison between this compound and phenstatin reveals important similarities and differences that influence their respective biological activities. Phenstatin, with the molecular formula C17H18O6, represents a related chalcone derivative that has demonstrated significant antineoplastic properties and serves as a valuable reference compound for understanding structure-activity relationships in hydroxylated chalcones. Both compounds share the fundamental chalcone scaffold and contain multiple hydroxyl substituents, but differ in their specific substitution patterns and stereochemical configurations.

The hydroxyl substitution pattern in the target compound includes 3,4-dihydroxyphenyl and 2-hydroxy-4,5-dimethylphenyl moieties, while phenstatin features 3-hydroxy-4-methoxyphenyl and 3,4,5-trimethoxyphenyl groups. This difference in substitution significantly affects the hydrogen bonding capabilities and electronic properties of the molecules. The presence of methoxy groups in phenstatin provides different electron-donating effects compared to the hydroxyl groups in the target compound, which influences both the reactivity and binding affinity to biological targets.

Molecular weight comparison reveals that phenstatin (318.32 grams per mole) is slightly heavier than the target compound (284.31 grams per mole), primarily due to the additional methoxy substituents. This molecular weight difference affects lipophilicity and cellular permeability, with implications for bioavailability and tissue distribution. The target compound's lower molecular weight and higher hydroxyl content suggest potentially different pharmacokinetic properties, including enhanced water solubility and altered membrane permeation characteristics.

Conformational analysis demonstrates that both compounds adopt similar E-configurations across their double bonds and exhibit comparable degrees of planarity in their optimized structures. However, the specific substitution patterns create distinct steric environments that influence molecular flexibility and conformational preferences. The methyl groups in the target compound provide less steric hindrance compared to the methoxy groups in phenstatin, potentially allowing for greater conformational freedom around the aromatic rings.

| Property | Target Compound | Phenstatin | Flavokawain B |

|---|---|---|---|

| Molecular Formula | C17H16O4 | C17H18O6 | C17H16O4 |

| Molecular Weight (g/mol) | 284.31 | 318.32 | 284.31 |

| Hydroxyl Groups | 3 | 1 | 1 |

| Methoxy Groups | 0 | 4 | 2 |

| Planarity | High | High | High |

| Hydrogen Bond Donors | 3 | 1 | 1 |

The comparison extends to related anticancer chalcones such as Flavokawain B, which shares the same molecular formula as the target compound but differs in substitution pattern. Flavokawain B contains 2'-hydroxy and 4',6'-dimethoxy substitution on one ring and an unsubstituted phenyl ring, contrasting with the target compound's 3,4-dihydroxyphenyl and 2-hydroxy-4,5-dimethylphenyl pattern. This structural variation provides insights into how specific hydroxyl positioning affects biological activity and selectivity.

The electronic properties of these compounds differ significantly due to their distinct substitution patterns. The target compound's multiple hydroxyl groups create a more electron-rich environment compared to phenstatin's methoxy-substituted structure, potentially affecting interactions with biological targets such as tubulin or other protein binding sites. The presence of adjacent hydroxyl groups in the 3,4-positions of the target compound enables catechol-like binding interactions that are not possible with phenstatin's substitution pattern.

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-10-7-13(16(20)8-11(10)2)14(18)5-3-12-4-6-15(19)17(21)9-12/h3-9,19-21H,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITMXMHWDSZXJQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)O)C(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718934 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-88-3 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific chalcone, synthesizing findings from various studies.

Chemical Structure

The chemical structure of this compound is characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of multiple hydroxyl groups contributes to its biological activity.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of chalcones. For instance, research indicates that the compound exhibits significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some related chalcones range from 0.39 to 6.25 μg/mL against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of Related Chalcones

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Chalcone A | 0.39 | S. aureus |

| Chalcone B | 6.25 | P. aeruginosa |

Antifungal Activity

Chalcones have also been reported to possess antifungal properties. They can inhibit the growth of various fungal species at concentrations as low as 10 μg/mL . The mechanism often involves disruption of fungal cell wall integrity or interference with metabolic pathways.

Anticancer Activity

Emerging evidence suggests that this compound may exhibit anticancer properties. Studies have shown that chalcones can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .

Case Study: Apoptotic Effects in Cancer Cell Lines

A study evaluated the effects of this chalcone on breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in apoptosis markers and a decrease in cell viability at concentrations above 20 µM.

Anti-inflammatory Activity

Chalcones are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial for developing therapeutic agents against chronic inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Antioxidant Properties : The presence of hydroxyl groups enhances its capacity to scavenge free radicals.

- Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Gene Regulation : Chalcones can influence gene expression related to apoptosis and inflammation.

Scientific Research Applications

Anti-inflammatory Applications

Recent research has highlighted the compound's ability to modulate inflammatory responses. In vitro studies have shown that it inhibits the production of nitric oxide and pro-inflammatory cytokines in activated macrophages. This effect is primarily mediated through the suppression of nuclear factor-κB and activator protein-1 signaling pathways .

Case Study: Endotoxin Shock Protection

In a controlled animal study, (E)-3-(3,4-Dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one demonstrated protective effects against lipopolysaccharide-induced endotoxin shock in BALB/c mice. The compound significantly reduced the levels of inflammatory cytokines, suggesting its potential as a therapeutic agent in managing sepsis and other inflammatory diseases .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against various pathogens. Flavonoids, including this compound, have shown effectiveness in inhibiting the growth of Gram-positive bacteria. The structural attributes of this compound contribute to its potency against bacteria such as Staphylococcus aureus and Bacillus subtilis .

Comparative Analysis of Antibacterial Activity

A comparative study indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to other flavonoids known for their antibacterial properties. The presence of hydroxyl groups in the structure was found to enhance its antibacterial efficacy .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Research indicates that flavonoids can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cell survival .

Mechanistic Insights

The compound's ability to interfere with cancer cell proliferation has been linked to its influence on key regulatory proteins involved in apoptosis and cell cycle progression. Further investigations are required to elucidate these mechanisms fully and assess the compound's efficacy across different cancer types.

Summary Table: Applications of this compound

Preparation Methods

Reaction Conditions and Protocol

-

Solvent System : Ethanol or methanol facilitates homogeneous mixing.

-

Catalyst : Aqueous sodium hydroxide (10–20 mol%) is typically added dropwise to the stirred mixture.

-

Temperature : Reactions proceed at reflux (70–80°C) for 4–6 hours.

-

Work-up : Acidification with dilute HCl precipitates the crude product, which is filtered and washed with cold solvent.

While this method is straightforward, challenges include prolonged reaction times and moderate yields (60–75%) due to competing side reactions like aldol condensation.

Solvent-Free Synthesis with Mg(HSO₄)₂

A mechanochemical approach using magnesium hydrogensulfate (Mg(HSO₄)₂) as a solid acid catalyst eliminates solvent use, enhancing sustainability and efficiency.

Optimized Procedure

-

Catalyst Loading : 2.0 equivalents of Mg(HSO₄)₂.

-

Mixing Mode : Mechanical stirring at 200 rpm in a conical flask.

-

Temperature : 50°C for 30 minutes.

-

Scale : Gram-scale reactions demonstrate reproducibility.

This method achieves near-quantitative conversion (95% yield) by avoiding solvent interference and improving mass transfer. The absence of solvent simplifies purification, as the crude product is extracted with ethyl acetate and purified via flash column chromatography (hexane:ethyl acetate = 7:3).

Critical Reaction Parameters

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Traditional Method | Solvent-Free Method |

|---|---|---|

| Catalyst | NaOH (20 mol%) | Mg(HSO₄)₂ (2.0 equiv) |

| Temperature | 70–80°C | 50°C |

| Time | 4–6 hours | 30 minutes |

| Yield | 60–75% | 85–95% |

| Purification | Recrystallization | Column Chromatography |

Stirring Speed Optimization

Mechanical stirring at 200 rpm ensures efficient mixing, whereas higher speeds (400 rpm) cause premature reaction termination due to inadequate reagent contact.

Purification and Characterization

Purification Techniques

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 9.36 (br s, 2H, phenolic -OH), 7.58 (d, J = 8.6 Hz, 1H), 7.41 (d, J = 15.7 Hz, 1H, α-vinylic), 6.40 (d, J = 2.3 Hz, 1H, aromatic).

-

HRMS : [M+H]⁺ calculated for C₁₇H₁₆O₄: 285.1121, observed: 285.1123.

Industrial Scalability Considerations

Continuous flow reactors could further enhance the solvent-free method by reducing batch variability. Catalyst recycling studies indicate Mg(HSO₄)₂ retains activity for three cycles, lowering production costs .

Q & A

Q. What are the common synthetic routes for (E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4,5-dimethylphenyl)prop-2-en-1-one, and how is reaction efficiency optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone and aldehyde undergo base-catalyzed aldol dehydration. For example, using 2-hydroxy-4,5-dimethylacetophenone and 3,4-dihydroxybenzaldehyde in ethanol with NaOH as a catalyst. Reaction efficiency is optimized by controlling temperature (40–60°C), solvent polarity, and molar ratios of reactants. Post-synthesis, purification via column chromatography ensures high yield (>70%) .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, phenolic O–H at ~3300 cm⁻¹).

- NMR (¹H and ¹³C) : Confirms proton environments (e.g., enone system: δ 7.5–8.0 ppm for α,β-unsaturated protons) and carbon backbone.

- XRD crystallography : Resolves stereochemistry and bond geometry (e.g., E-configuration confirmed by dihedral angles > 150°) .

- HR-MS : Verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What key physicochemical properties influence its solubility and reactivity?

The compound’s polar hydroxyl groups (3,4-dihydroxyphenyl and 2-hydroxy substituents) enhance solubility in polar solvents (e.g., DMSO, methanol) but reduce lipid permeability. Reactivity is dominated by the α,β-unsaturated ketone moiety, which participates in Michael additions and redox reactions .

Advanced Research Questions

Q. How can computational methods like DFT be integrated with experimental data to study electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and UV-Vis absorption spectra. For example, TD-DFT simulations of λmax can predict electronic transitions (e.g., π→π* at ~350 nm) and validate experimental UV data. Bond lengths/angles from XRD are compared with DFT-optimized geometries to assess accuracy .

Q. How to resolve contradictions in biological activity data between this compound and structural analogs?

Discrepancies in antimicrobial or antioxidant activity often arise from substituent effects . For example:

- Methoxy vs. hydroxyl groups : Methoxy analogs (e.g., ) show reduced hydrogen-bonding capacity, lowering solubility and bioavailability.

- Steric hindrance : Bulky substituents (e.g., 4,5-dimethyl groups) may block enzyme active sites. Systematic Structure-Activity Relationship (SAR) studies using isosteric replacements and in silico docking can clarify mechanisms .

Q. What experimental design considerations address sample degradation during prolonged studies?

Organic degradation (e.g., oxidation of phenolic groups) is mitigated by:

- Temperature control : Store samples at –20°C with inert gas (N2) to slow radical formation.

- Light protection : Use amber vials to prevent photooxidation.

- Stabilizers : Add antioxidants like ascorbic acid (0.1% w/v) to aqueous solutions .

Q. How to validate the E-configuration in synthesized derivatives?

- NMR coupling constants : Trans (E) olefinic protons exhibit J values > 12 Hz.

- XRD analysis : Directly visualizes the spatial arrangement of substituents around the double bond.

- NOESY spectroscopy : Confirms absence of nuclear Overhauser effects between opposing substituents .

Q. What strategies improve crystallinity for XRD analysis?

- Solvent selection : Use slow-evaporation solvents (e.g., methanol/water mixtures) to promote ordered crystal growth.

- Seeding : Introduce microcrystals to induce nucleation.

- Temperature gradients : Gradual cooling from 40°C to 4°C enhances lattice stability .

Q. How to assess antioxidant activity given its polyphenolic structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.